The presence of the aldehyde group (CHO) makes 5-CN-2-OMe-benzaldehyde a useful building block for the synthesis of more complex organic molecules. Aldehydes can undergo various reactions, such as aldol condensation and reductive amination, which are fundamental steps in organic synthesis . The cyano group (CN) and methoxy group (OMe) can also participate in various reactions, making 5-CN-2-OMe-benzaldehyde a versatile intermediate.
The combination of functional groups in 5-CN-2-OMe-benzaldehyde might be of interest for medicinal chemists. The cyano group can influence biological activity, while the methoxy group can improve solubility and bioavailability of potential drug candidates. However, there's limited information on the exploration of 5-CN-2-OMe-benzaldehyde itself for medicinal purposes. Further research would be needed to determine its potential bioactivity.
Aromatic aldehydes with electron-donating groups like methoxy can be used in the development of new materials. The combination of the cyano and methoxy groups in 5-CN-2-OMe-benzaldehyde could potentially influence properties relevant for materials science, such as conductivity or self-assembly. However, specific studies on 5-CN-2-OMe-benzaldehyde in this context are scarce.
5-Cyano-2-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of both a cyano group and a methoxy group attached to a benzene ring. Its molecular formula is C₉H₇N₁O₂, with a molecular weight of approximately 161.16 g/mol . The compound has a melting point range of 109-111°C and a boiling point of around 318°C . It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The reactivity of 5-cyano-2-methoxybenzaldehyde can be attributed to its functional groups. Key reactions include:
Several synthetic routes have been developed for producing 5-cyano-2-methoxybenzaldehyde. One notable method involves:
5-Cyano-2-methoxybenzaldehyde serves as an important intermediate in various applications:
Interaction studies involving 5-cyano-2-methoxybenzaldehyde often focus on its reactivity with biological molecules or other chemical entities. These studies typically evaluate:
Several compounds share structural similarities with 5-cyano-2-methoxybenzaldehyde. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Cyano-2-methoxybenzaldehyde | Cyano and methoxy groups | Used primarily as a pharmaceutical intermediate |
3-Cyano-4-methoxybenzaldehyde | Cyano group at position 3 | Exhibits distinct reactivity patterns |
4-Methoxybenzonitrile | Methoxy and nitrile groups | Often used in organic synthesis |
3-Methoxybenzaldehyde | Aldehyde and methoxy groups | Commonly used in flavoring and fragrance industries |
Each of these compounds possesses unique properties that distinguish them from one another, despite their structural similarities.
5-Cyano-2-methoxybenzaldehyde (CAS: 21962-53-8) is an aromatic aldehyde with distinct functional groups that define its reactivity and applications. Its systematic IUPAC name, 3-formyl-4-methoxybenzonitrile, reflects the positions of its substituents: a methoxy group (-OCH₃) at position 2, a cyano group (-CN) at position 5, and an aldehyde (-CHO) at position 1 of the benzene ring. Alternative names include 2-methoxy-5-cyanobenzaldehyde and 3-cyano-6-methoxybenzaldehyde, depending on the numbering system used.
Molecular Formula: C₉H₇NO₂
Molecular Weight: 161.16 g/mol
Structural Features:
Property | Value | Source |
---|---|---|
Melting Point | 115–120°C | |
Boiling Point | 318°C | |
Density | 1.18 g/cm³ | |
Solubility | Soluble in polar solvents |
The compound’s SMILES notation (COC1=C(C=C(C=C1)C#N)C=O) and InChIKey (HJDXZGCTGAWUFZ-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.
The synthesis of 5-cyano-2-methoxybenzaldehyde emerged from mid-20th-century efforts to optimize aromatic aldehydes for pharmaceutical intermediates. Early routes involved Friedel-Crafts acylations of methoxy-substituted toluenes, but these faced regioselectivity challenges. A breakthrough came with the development of bromination-oxidation sequences, as detailed in patent CN102020587A (2010), which described a scalable method starting from 3-methoxy-4-methylbenzoic acid:
This method achieved 71% overall yield and became industrially viable due to its reliance on low-cost reagents. Subsequent refinements, such as osmium tetroxide-catalyzed oxidative cleavage, further improved efficiency.
5-Cyano-2-methoxybenzaldehyde is a critical intermediate in synthesizing Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease and heart failure. Its aldehyde group enables condensation reactions with hydroxylamine derivatives to form key pharmacophores.
The compound’s functional groups permit diverse transformations:
Table 2: Key Reactions and Products
Reaction Type | Product | Application |
---|---|---|
Condensation with NH₂OH | Oxime derivatives | Metal-organic frameworks |
Grignard Addition | Secondary alcohols | Chiral catalyst synthesis |
Wittig Reaction | α,β-Unsaturated esters | Polymer precursors |
In materials research, 5-cyano-2-methoxybenzaldehyde serves as a precursor for liquid crystals and conductive polymers. Its planar structure and polar groups enhance intermolecular interactions, facilitating self-assembly in thin-film devices.
Academic studies have also explored its use in photocatalysis, where its electron-deficient aromatic ring acts as an electron acceptor in charge-transfer complexes.
5-Cyano-2-methoxybenzaldehyde, also known systematically as 3-formyl-4-methoxybenzonitrile, presents a benzene ring substituted with three distinct functional groups: a cyano group (-C≡N) at the 5-position, a methoxy group (-OCH₃) at the 2-position, and an aldehyde group (-CHO) at the 1-position [1] [2] [3]. The compound is identified by the CAS number 21962-53-8 and has the SMILES notation COc1ccc(cc1C=O)C#N [1] [4] [3].
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₇NO₂ | Multiple references [1] [2] [3] |
Molecular Weight (g/mol) | 161.16 | Multiple references [1] [2] [3] |
CAS Number | 21962-53-8 | Multiple references [1] [2] [3] |
SMILES | COc1ccc(cc1C=O)C#N | Multiple references [1] [4] [3] |
InChI Key | HJDXZGCTGAWUFZ-UHFFFAOYSA-N | Multiple references [1] [4] [3] |
The compound exists as a solid at room temperature, appearing as a pale yellow to yellow crystalline material [2] [5] [6]. The melting point range has been consistently reported as 115-120°C across multiple sources [1] [5] [7] [3], indicating good thermal stability below this temperature range. The compound exhibits air sensitivity and requires storage under inert gas conditions at temperatures between 2-8°C to maintain stability [5] [8].
The solid-state characteristics of 5-Cyano-2-methoxybenzaldehyde reflect the molecular packing influenced by the polar functional groups present in the structure. The presence of both the cyano group and the methoxy substituent creates a dipole moment that affects intermolecular interactions in the crystalline state [6].
The molecular structure of 5-Cyano-2-methoxybenzaldehyde does not exhibit classical keto-enol tautomerism due to the absence of α-hydrogen atoms adjacent to the carbonyl group. However, the compound may exist in different conformational states related to the rotation around the C-OCH₃ bond of the methoxy group [9]. The aldehyde group typically adopts a planar configuration with the benzene ring due to conjugation effects, while the cyano group maintains its linear geometry [1] [4].
The electron-withdrawing nature of the cyano group and the electron-donating character of the methoxy group create an electronic environment that stabilizes the molecule through resonance effects. This electronic distribution influences both the reactivity and spectroscopic properties of the compound [6].
The melting point of 5-Cyano-2-methoxybenzaldehyde has been experimentally determined to be in the range of 115-120°C [1] [5] [7] [3]. This relatively sharp melting point range indicates good purity and well-defined crystalline structure. The compound reported by Stenutz shows a more specific melting point of 118°C [7], which falls within the commonly reported range.
While direct experimental data for the boiling point of 5-Cyano-2-methoxybenzaldehyde is not available in the literature, estimates based on structural analogs suggest a boiling point around 318°C [10]. This relatively high boiling point reflects the presence of polar functional groups that increase intermolecular forces, particularly the cyano and methoxy substituents that contribute to dipole-dipole interactions.
The solubility characteristics of 5-Cyano-2-methoxybenzaldehyde are influenced by its amphiphilic nature, containing both hydrophilic (cyano and aldehyde) and hydrophobic (aromatic ring and methoxy) regions [6]. The compound demonstrates enhanced solubility in organic solvents compared to water, as indicated by its estimated logarithmic partition coefficient (LogP) of approximately 1.42 at 20°C and pH 7 [10].
The presence of the methoxy group contributes to increased solubility in polar aprotic solvents, while the aromatic ring system provides compatibility with less polar organic solvents [6]. The cyano group, being strongly polar, enhances solubility in polar solvents but may limit solubility in purely hydrophobic media.
The nuclear magnetic resonance spectroscopic profile of 5-Cyano-2-methoxybenzaldehyde provides distinctive signatures for each functional group present in the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group as a singlet around 3.9 ppm (3H), aromatic protons appearing as multiplets between 6.8-7.0 ppm (2H) and 7.5-8.0 ppm (1H), and the aldehyde proton as a singlet around 9.8-10.2 ppm (1H) [11] [12] [13].
The ¹³C NMR spectrum would display the cyano carbon signal in the characteristic range of 110-120 ppm, the aldehyde carbonyl carbon around 190-195 ppm, and the aromatic carbons distributed between 110-160 ppm [11] [14]. The methoxy carbon would appear around 55-60 ppm, consistent with typical aliphatic ether carbons.
Spectroscopic Technique | Assignment/Fragment | Chemical Shift | Intensity/Multiplicity | Reference |
---|---|---|---|---|
¹H NMR | Methoxy group (-OCH₃) | ~3.9 ppm | Singlet (3H) | Predicted [11] [12] [13] |
¹H NMR | Aromatic protons | 6.8-7.0 ppm | Multiplet (2H) | Predicted [11] [12] [13] |
¹H NMR | Aromatic protons | 7.5-8.0 ppm | Doublet (1H) | Predicted [11] [12] [13] |
¹H NMR | Aldehyde proton (-CHO) | 9.8-10.2 ppm | Singlet (1H) | Predicted [11] [12] [13] |
¹³C NMR | Cyano carbon (C≡N) | 110-120 ppm | Medium | Predicted [11] [14] |
¹³C NMR | Aldehyde carbon (C=O) | 190-195 ppm | Strong | Predicted [11] [14] |
¹³C NMR | Aromatic carbons | 110-160 ppm | Medium-Strong | Predicted [11] [14] |
The infrared spectroscopy of 5-Cyano-2-methoxybenzaldehyde exhibits characteristic absorption bands that confirm the presence of specific functional groups. The cyano group displays a medium-intensity absorption band between 2240-2260 cm⁻¹, while the aldehyde carbonyl group shows a strong absorption around 1720-1740 cm⁻¹ [15] [16]. Aromatic C-H stretching appears in the 3050-3100 cm⁻¹ region, and the methoxy C-O stretch is observed between 1000-1300 cm⁻¹ [15] [16].
The ultraviolet-visible absorption spectrum of 5-Cyano-2-methoxybenzaldehyde reflects the electronic transitions associated with its conjugated aromatic system. The compound exhibits absorption in the UV region due to π→π* transitions of the aromatic ring system, with additional contributions from n→π* transitions of both the carbonyl and cyano groups [17].
The presence of both electron-donating (methoxy) and electron-withdrawing (cyano and aldehyde) substituents creates a push-pull system that can influence the absorption maxima and extinction coefficients. The methoxy group, being an electron-donating substituent, typically causes a bathochromic shift (red shift) in the absorption spectrum, while the cyano group may contribute to hypsochromic effects [17].
The mass spectrometric behavior of 5-Cyano-2-methoxybenzaldehyde follows typical fragmentation patterns observed for aromatic aldehydes with additional substituents. The molecular ion peak appears at m/z = 161, corresponding to the molecular weight of the compound [4] [18].
Major fragmentation pathways include the loss of the aldehyde group (CHO, 29 mass units) resulting in a fragment at m/z = 132, which often represents one of the most abundant peaks in aromatic aldehyde spectra [18]. Additional fragmentation may occur through the loss of the methoxy group (OCH₃, 31 mass units) producing a fragment at m/z = 130 [18].
Mass Spectrometry | Assignment/Fragment | m/z | Intensity | Reference |
---|---|---|---|---|
Molecular ion | [M]⁺ | 161 | Moderate | Predicted [4] [18] |
Alpha cleavage | Loss of CHO [M-29]⁺ | 132 | Strong | Predicted [4] [18] |
Methoxy loss | Loss of OCH₃ [M-31]⁺ | 130 | Medium | Predicted [4] [18] |
The synthesis of 5-Cyano-2-methoxybenzaldehyde has been extensively studied due to its importance as a pharmaceutical intermediate and building block in organic synthesis. This compound, with the molecular formula C₉H₇NO₂ and molecular weight of 161.16 g/mol, features both electron-withdrawing cyano and electron-donating methoxy functional groups, making it a versatile synthetic target [2].
The Vilsmeier-Haack formylation represents one of the most established conventional methods for synthesizing 5-Cyano-2-methoxybenzaldehyde. This reaction employs dimethylformamide and phosphoryl chloride to introduce formyl groups into electron-rich aromatic systems [3] [4].
The Vilsmeier-Haack reaction proceeds through formation of the Vilsmeier reagent, a chloromethyliminium salt formed from the reaction of DMF with POCl₃. This electrophilic species then attacks the aromatic ring, followed by hydrolysis to yield the desired aldehyde product [5]. The reaction mechanism involves initial formation of N-(chloromethylidene)-N-methylmethanaminium chloride, which acts as the formylating agent [6].
Standard Reaction Conditions:
The Vilsmeier reagent shows particular efficacy with activated aromatic systems containing electron-donating groups, making 3-methoxybenzonitrile an excellent substrate for this transformation [3] [6]. The methoxy group provides sufficient activation for the formylation to proceed under mild conditions.
Another conventional approach involves the silver nitrate-mediated oxidation of dibrominated precursors. This method starts with 4-methyl-3-nitrobenzonitrile, which undergoes dibromination with N-bromosuccinimide to form α,β-dibromotoluene. Subsequent oxidation with silver nitrate in refluxing ethanol-water mixture produces the target aldehyde with yields approaching 99% [7] .
Silver Nitrate Oxidation Protocol:
The introduction of cyano groups through catalytic cyanation reactions has emerged as an important synthetic strategy. Copper-catalyzed cyanation of halogenated aromatic precursors provides an efficient route to benzonitrile derivatives [9] [10].
Transition metal-catalyzed cyanation processes offer several advantages, including mild reaction conditions and high selectivity. Copper catalysts have proven particularly effective for cyanation reactions, with various copper salts and complexes facilitating the introduction of cyano groups into aromatic systems [9].
Catalytic Cyanation Parameters:
The palladium-catalyzed cyanation of aryl halides represents another well-established method. These reactions typically employ palladium complexes with appropriate ligands and proceed through oxidative addition, cyanide insertion, and reductive elimination mechanisms [9].
One-pot multistep synthesis methodologies have gained significant attention due to their operational efficiency and reduced waste generation. These approaches combine multiple chemical transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [11] [12].
The one-pot synthesis of aromatic aldehydes through sequential transformations offers substantial advantages in terms of atom economy and process efficiency. These methodologies typically involve initial substrate activation followed by formylation or oxidation steps [13] [14].
Key Features of One-Pot Methodologies:
Recent developments in multicomponent reactions have expanded the scope of one-pot syntheses. These reactions involve three or more starting materials that combine in a single operation to form complex products containing portions of all reactants [12].
Bicatalytic multistep reactions represent an advanced approach where two different catalytic systems operate in sequence or simultaneously. For example, the combination of nanocatalysis and base-catalysis has been successfully employed for synthesizing substituted heterocycles from simple substrates [15].
Microwave-assisted organic synthesis has revolutionized synthetic chemistry by providing rapid heating, enhanced reaction rates, and improved yields. The application of microwave irradiation to benzaldehyde synthesis has shown remarkable improvements in reaction efficiency [16] [17] [18].
Microwave-Assisted Synthesis Advantages:
The microwave-assisted benzoin condensation of benzaldehyde demonstrates an 18-fold reduction in reaction time while maintaining comparable yields to conventional heating methods. The use of 70W microwave power for 5 minutes achieves results equivalent to hours of conventional heating [16].
Solvent-free synthesis approaches align with green chemistry principles by eliminating organic solvents, reducing environmental impact, and simplifying purification procedures [19] [20] [21]. These methodologies rely on solid-state reactions, thermal activation, or mechanochemical processes.
Solvent-Free Reaction Conditions:
The solvent-free synthesis of aromatic aldehydes using solid catalysts has shown excellent results. Amberlyst-15 resin has demonstrated high activity for aldol condensation reactions between methyl isobutyl ketone and aromatic aldehydes under solvent-free conditions [21].
Column chromatography remains the gold standard for purification of organic compounds, offering high resolution separation based on differential adsorption to stationary phases. For benzaldehyde derivatives, silica gel chromatography with appropriate solvent gradients provides excellent purification results [22] [23].
Chromatographic Purification Parameters:
High-performance liquid chromatography provides both analytical and preparative capabilities for benzaldehyde purification. HPLC methods offer precise separation with quantitative analysis capabilities, enabling determination of purity levels exceeding 99% [24].
Ion exchange chromatography has proven effective for protein-bound aldehyde dehydrogenases and related enzymatic systems. DEAE columns with linear salt gradients provide efficient separation with high recovery rates [25] [26].
Specialized Extraction Techniques for aldehyde purification include bisulfite extraction protocols. These methods exploit the reversible addition of aldehydes to bisulfite ions, enabling selective removal from complex mixtures [23] [27].
Bisulfite Extraction Protocol:
Recrystallization provides an efficient and cost-effective method for purifying benzaldehyde derivatives, particularly when crystalline products are desired. The selection of appropriate solvent systems is crucial for achieving high purity and good recovery [28] [29] [30].
Optimal Solvent Systems for Benzaldehyde Derivatives:
The ethanol-water recrystallization system has shown particular effectiveness for dibenzylideneacetone and related compounds. The procedure involves dissolving the crude product in hot ethanol, adding water until precipitation begins, then adding additional ethanol to redissolve, followed by slow cooling [28].
Process Optimization Strategies:
Advanced Recrystallization Techniques include vapor diffusion and solvent layering methods. These approaches provide controlled crystallization environments that often yield superior crystal quality suitable for X-ray crystallographic analysis [31].
Yield Optimization Parameters:
Process Analytical Technology integration enables real-time monitoring of recrystallization processes. FTIR spectroscopy and particle size analysis provide valuable feedback for optimization of crystallization parameters [32].
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